Pirarubicin is synthesized from natural products related to the anthracycline family, which are derived from the bacterium Streptomyces peucetius. Its classification falls within anticancer agents, specifically as an anthracycline, which is known for its ability to disrupt DNA function in cancer cells.
The synthesis of pirarubicin involves several steps, typically beginning with the modification of daunorubicin. Various methods have been reported for synthesizing pirarubicin, including:
For example, one method involves reacting pirarubicin with maleimide derivatives to create pH-sensitive conjugates that release the drug more effectively in acidic environments typical of tumor tissues .
Pirarubicin has a complex molecular structure characterized by a tetracyclic ring system. Its chemical formula is , with a molecular weight of approximately 835.34 g/mol. The structure features hydroxyl groups that contribute to its solubility and biological activity.
Pirarubicin participates in various chemical reactions typical of anthracyclines:
The compound's reactivity allows for modifications that can enhance its therapeutic index or reduce toxicity through targeted delivery systems .
Pirarubicin exerts its anticancer effects primarily through:
Data from studies indicate that pirarubicin effectively induces apoptosis in various cancer cell lines by triggering oxidative stress and mitochondrial dysfunction .
Pirarubicin has several applications in oncology:
Pirarubicin (C₃₂H₃₇NO₁₂; molecular weight: 627.64 g/mol) is a tetrahydropyranyl derivative of the anthracycline antibiotic doxorubicin. Its core structure consists of a tetracyclic anthraquinone chromophore covalently linked to the amino sugar daunosamine. The defining structural feature is the introduction of a tetrahydropyranyl (THP) moiety at the 4′-position of the daunosamine sugar, replacing the hydroxyl group present in doxorubicin. This modification enhances lipophilicity, reflected in its calculated partition coefficient (ClogP = 1.2), which is higher than doxorubicin's ClogP of 0.65 [2] [6] [8].
The planar anthraquinone system enables DNA intercalation, while the protonatable amino group (pKa ~8.2) facilitates electrostatic interactions with nucleic acids. The THP group introduces steric bulk and alters electronic distribution, impacting drug-membrane interactions and intracellular trafficking [1] [6]. Spectroscopic characterization (UV-Vis, NMR) confirms distinct absorption maxima at 480–490 nm (characteristic of anthraquinones) and chemical shifts attributable to the THP protons between δ 3.5–4.5 ppm [4] [8].
Table 1: Physicochemical Properties of Pirarubicin
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₃₂H₃₇NO₁₂ | Confirmed via mass spectrometry |
Molecular Weight | 627.64 g/mol | - |
Melting Point | 188–192°C (decomposition) | [8] |
Calculated logP (ClogP) | 1.2 | Higher than doxorubicin (0.65) [6] |
Solubility | Soluble in DMSO (159.32 mM) | Insoluble in water/ethanol [4] [8] |
Pirarubicin is synthesized via regioselective alkylation of doxorubicin’s C-4′ hydroxyl group on the daunosamine sugar. The process involves:
The reaction yields ~60–70%, with purity >98% achieved via chromatographic purification. Critical challenges include:
The THP modification significantly alters pharmacokinetics:
Pirarubicin’s structural distinction from other anthracyclines underlies its unique pharmacological profile:
Doxorubicin vs. Pirarubicin: The THP group in pirarubicin replaces the hydroxyl at C-4′ of doxorubicin’s sugar. This change increases lipophilicity by ~2-fold, accelerating cellular internalization. Studies show pirarubicin achieves 25–30 times higher intracellular concentrations in free drug forms compared to doxorubicin [1] [4].
Epirubicin and Idarubicin: Epirubicin features axial-to-equatorial inversion of C-4′ hydroxyl, reducing cardiotoxicity but not lipophilicity. Idarubicin lacks the methoxy group at C-4, enhancing DNA binding but increasing hematologic toxicity. Pirarubicin balances reduced cardiotoxicity (due to diminished myocardial accumulation) with retained potency [5] [6].
Topoisomerase-II Inhibition: All anthracyclines inhibit topoisomerase II (Top2), but pirarubicin shows preferential binding to Top2A (expressed in proliferating tumor cells) over Top2B (critical in cardiomyocytes). This selectivity may explain its lower cardiotoxicity versus doxorubicin, which inhibits both isoforms equally [6] [9].
Resistance Profiles: Pirarubicin evades P-glycoprotein (P-gp)-mediated efflux better than doxorubicin in multidrug-resistant cells (e.g., HL60/VINC). This is attributed to its rapid intracellular sequestration rather than altered P-gp affinity [9].
Table 2: Comparative Analysis of Key Anthracycline Analogues
Parameter | Doxorubicin | Pirarubicin | Epirubicin | Idarubicin |
---|---|---|---|---|
Modification Site | - | C-4′ (THP) | C-4′ (epimer) | C-4 (no methoxy) |
ClogP | 0.65 | 1.2 | 0.41 | 1.83 |
Cellular Uptake Efficiency* | 1.0 | 10.0 | 1.5 | 3.2 |
Top2A/Top2B Selectivity | Low | Moderate | Low | High |
Cardiotoxicity Index | High | Moderate | Moderate | Low |
Primary Resistance Mechanism | P-gp efflux | Reduced P-gp sensitivity | P-gp efflux | P-gp efflux |
*Uptake efficiency normalized to doxorubicin = 1.0 based on intracellular accumulation rates [1] [4] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2